"2-Anilino-6-chloro-3-nitrobenzoic acid" synthesis pathway
"2-Anilino-6-chloro-3-nitrobenzoic acid" synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid
Introduction
2-Anilino-6-chloro-3-nitrobenzoic acid is a polysubstituted aromatic compound of interest in medicinal and materials chemistry. Its structure, featuring a diphenylamine core with strategically placed chloro, nitro, and carboxylic acid functionalities, makes it a valuable intermediate for the synthesis of more complex molecules, such as heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of a robust and well-established synthetic pathway to this target molecule, designed for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in fundamental principles of organic chemistry and are supported by established literature precedents for analogous transformations.
Overall Synthetic Pathway
The synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid is efficiently achieved via a two-step sequence commencing with the commercially available 2,6-dichlorobenzoic acid. The pathway involves an initial electrophilic nitration followed by a copper-catalyzed nucleophilic aromatic substitution (SNAr) reaction, commonly known as the Ullmann condensation or Goldberg reaction.
Caption: Mechanism of electrophilic nitration.
Experimental Protocol: Synthesis of 2,6-Dichloro-3-nitrobenzoic Acid
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
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Dissolution: Slowly and portion-wise, add 10.0 g of 2,6-dichlorobenzoic acid to the cold sulfuric acid while stirring to ensure complete dissolution. Maintain the temperature below 10 °C.
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Nitrating Mixture: In a separate flask, prepare a nitrating mixture by carefully adding 5.0 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
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Reaction: Add the nitrating mixture dropwise to the solution of 2,6-dichlorobenzoic acid over a period of 30-45 minutes, ensuring the reaction temperature is strictly maintained below 10 °C.[1] After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
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Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude 2,6-dichloro-3-nitrobenzoic acid will precipitate as a solid.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper. The product can be dried under vacuum. For higher purity, recrystallization from an appropriate solvent system like ethanol/water can be performed.
Part 2: Ullmann Condensation with Aniline
The second and final step is the copper-catalyzed C-N cross-coupling reaction between 2,6-dichloro-3-nitrobenzoic acid and aniline to form the desired product. This transformation is a variant of the Ullmann condensation, often referred to as the Goldberg reaction when an amine is the nucleophile.[2]
Mechanistic Rationale and Causality
The Ullmann condensation is a powerful method for forming aryl-heteroatom bonds. The generally accepted mechanism involves the following key steps:
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Formation of a Copper(I) Amide: The base deprotonates the aniline, which then reacts with a Cu(I) species (often generated in situ) to form a copper(I) amide complex.
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Oxidative Addition: The aryl halide (2,6-dichloro-3-nitrobenzoic acid) undergoes oxidative addition to the copper(I) center, forming a Cu(III) intermediate. The electron-withdrawing nitro group on the aryl halide activates the ring towards this step.[3]
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Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the C-N bond of the final product and regenerate a Cu(I) species, which can re-enter the catalytic cycle.
The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it helps to dissolve the reactants and stabilize the charged intermediates. A base, such as cesium carbonate or potassium carbonate, is required to deprotonate the aniline and facilitate the formation of the copper amide. The reaction typically requires elevated temperatures to overcome the activation energy of the oxidative addition step.[1][3][4]
Caption: Simplified catalytic cycle for the Ullmann condensation.
Experimental Protocol: Synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid
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Setup: In a suitable pressure vessel or autoclave, combine 2,6-dichloro-3-nitrobenzoic acid (1 equivalent), aniline (1.1-1.5 equivalents), copper(I) oxide (Cu₂O, ~5-10 mol%), and a base such as cesium carbonate or potassium carbonate (2-3 equivalents).
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Solvent: Add a suitable volume of N,N-dimethylformamide (DMF) to dissolve the reactants.
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Reaction: Seal the vessel and heat the mixture to 90-130 °C with vigorous stirring. The reaction progress should be monitored by a suitable technique like TLC or LC-MS. The reaction may require several hours (e.g., 12 hours) for completion.[1][4]
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Workup: After cooling the reaction mixture to room temperature, dilute it with water.
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Isolation: Acidify the aqueous solution with 1 M HCl to a pH of approximately 2-3 to precipitate the crude product.[4] Collect the solid by vacuum filtration.
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Purification: Wash the collected solid with cold water and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture or ethanol.[1][4]
Data Summary
The following table summarizes the key parameters for the synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid. Note that yields are representative and can vary based on reaction scale and optimization.
| Step | Reactants | Reagents & Catalyst | Solvent | Temperature | Typical Yield | Reference |
| 1. Nitration | 2,6-Dichlorobenzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | H₂SO₄ | 0-10 °C | ~90% | [1] |
| 2. Ullmann Condensation | 2,6-Dichloro-3-nitrobenzoic Acid, Aniline | Cu₂O, Cs₂CO₃ or K₂CO₃ | DMF | 90-130 °C | 80-90% | [4] |
Conclusion
The synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid presented in this guide is a reliable and scalable two-step process. The success of this synthesis relies on careful control of reaction parameters, particularly temperature during the nitration step and the selection of an appropriate catalytic system for the Ullmann condensation. By understanding the underlying mechanisms and the rationale for the chosen experimental conditions, researchers can effectively produce this valuable intermediate for further synthetic applications.
References
- CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents.
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Chemsrc. 2-anilino-6-chloro-3-nitrobenzoic acid | CAS#:55776-07-3. Available at: [Link]
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PubChem. 2-Chloro-3-nitrobenzoic acid. Available at: [Link]
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UniTo. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Available at: [Link]
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ResearchGate. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Available at: [Link]
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Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
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Wikidoc. Ullmann condensation. Available at: [Link]
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MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available at: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
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MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]
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ResearchGate. Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Available at: [Link]
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Wikipedia. Ullmann condensation. Available at: [Link]
